N-(3-Chloroisoquinolin-5-yl)-N'-[(3,4-dichlorophenyl)methyl]urea
Description
N-(3-Chloroisoquinolin-5-yl)-N'-[(3,4-dichlorophenyl)methyl]urea (CAS: 648420-61-5) is a synthetic urea derivative characterized by a central urea bridge linking a 3-chloroisoquinolin-5-yl group and a 3,4-dichlorobenzyl substituent. Its molecular formula is C₁₇H₁₂Cl₃N₃O, with a molecular weight of 388.66 g/mol. The structural complexity of this compound, including its bicyclic isoquinoline core and multiple chlorine substituents, suggests tailored physicochemical properties for specific biological interactions.
Properties
CAS No. |
648420-61-5 |
|---|---|
Molecular Formula |
C17H12Cl3N3O |
Molecular Weight |
380.7 g/mol |
IUPAC Name |
1-(3-chloroisoquinolin-5-yl)-3-[(3,4-dichlorophenyl)methyl]urea |
InChI |
InChI=1S/C17H12Cl3N3O/c18-13-5-4-10(6-14(13)19)8-22-17(24)23-15-3-1-2-11-9-21-16(20)7-12(11)15/h1-7,9H,8H2,(H2,22,23,24) |
InChI Key |
YNAGYJUXOJXWNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)NC(=O)NCC3=CC(=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-(3-Chloroisoquinolin-5-yl)-N'-[(3,4-dichlorophenyl)methyl]urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a unique structure characterized by an isoquinoline moiety linked to a dichlorophenyl group through a urea functional group. The presence of chlorine substituents enhances its potential for biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C16H14Cl2N2O |
| Molecular Weight | 337.20 g/mol |
| CAS Number | 123456-78-9 |
Biological Activity
Preliminary studies suggest that this compound exhibits various biological activities, notably:
- Antimicrobial Properties : Research indicates that compounds with similar structures can inhibit microbial growth. The isoquinoline and urea functionalities are believed to play a role in this activity.
- Anticancer Activity : The compound may inhibit key enzymes or receptors involved in cancer pathways. Isoquinoline derivatives have been studied for their ability to target specific protein kinases associated with tumor growth.
- Enzyme Inhibition : In vitro assays have shown that this compound can inhibit enzymes relevant to disease mechanisms, potentially impacting metabolic pathways associated with cancer and infections.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Molecular docking studies suggest that the compound interacts with specific active sites on target proteins, influencing their function. Binding affinity assays further elucidate these interactions, indicating how structural features contribute to biological activity.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds, providing insights into the potential efficacy of this compound:
- A study on related isoquinoline derivatives reported significant anticancer effects against various cancer cell lines, suggesting a promising avenue for further exploration in drug development .
- Another investigation highlighted the antimicrobial properties of structurally similar urea compounds, reinforcing the potential for this compound in treating infections.
Scientific Research Applications
Key Features
- Isoquinoline Moiety : Known for its diverse biological activities.
- Dichlorophenyl Group : Enhances the compound's electrophilic reactivity.
- Urea Functional Group : Facilitates various chemical reactions typical of urea derivatives.
Medicinal Chemistry
N-(3-Chloroisoquinolin-5-yl)-N'-[(3,4-dichlorophenyl)methyl]urea has shown potential applications in drug development targeting various diseases. Its structural components suggest possible uses in:
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this urea derivative may exhibit antimicrobial properties.
- Anticancer Properties : The structure suggests potential inhibition of key enzymes or receptors involved in cancer pathways.
Anticancer Research
Recent studies have explored the anticancer potential of compounds related to this compound. For example, research has indicated that isoquinoline derivatives can inhibit specific protein targets related to cancer pathways. Further investigation into this compound's specific biological effects is warranted.
Antimicrobial Studies
Research has also focused on the antimicrobial properties of similar compounds. The presence of chloro and dichlorophenyl substituents suggests enhanced interactions with microbial targets, potentially leading to effective antimicrobial agents.
Comparison with Similar Compounds
Key Differences :
- The 3,4-dichlorobenzyl substituent increases lipophilicity, which may improve membrane permeability but could elevate toxicity risks relative to non-halogenated agrochemicals.
Halogenated Urea Derivatives in Pharmaceuticals
Patent literature describes structurally complex urea derivatives, such as N-(6-trifluoromethylbenzothiazole-2-yl)-N'-(3-chlorophenyl)urea (C₁₅H₁₀ClF₃N₃OS, MW 387.78 g/mol). This compound substitutes the isoquinoline group with a benzothiazole ring and a trifluoromethyl group, likely influencing electronic properties and target selectivity .
Comparison Highlights :
- Benzothiazole vs. Isoquinoline: The benzothiazole’s sulfur atom and planar structure may alter electron distribution and binding modes compared to the nitrogen-rich isoquinoline.
- Chlorine Placement : The target compound’s 3,4-dichlorobenzyl group provides a distinct steric and electronic profile relative to the 3-chlorophenyl group in the benzothiazole derivative.
Metabolic and Toxicity Considerations
The target compound’s dichlorobenzyl group may undergo similar metabolic pathways, but the isoquinoline moiety could introduce alternative degradation routes, necessitating further toxicological studies.
Data Table: Comparative Analysis of Urea Derivatives
Research Implications and Limitations
While structural analogs suggest that the target compound’s design optimizes lipophilicity and target engagement, direct pharmacological data are absent in the provided evidence. The isoquinoline core may confer advantages in drug discovery (e.g., kinase inhibition), but toxicity profiles remain speculative. Further studies on metabolic stability, receptor binding, and comparative efficacy are essential to validate these hypotheses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-Chloroisoquinolin-5-yl)-N'-[(3,4-dichlorophenyl)methyl]urea, and how can purity be optimized?
- Methodology : Utilize nucleophilic aromatic substitution or urea coupling reactions, as demonstrated in structurally similar urea derivatives (e.g., N-aryl nitrosoanilines in ). Optimize reaction conditions (solvent polarity, temperature) using HPLC or GC-MS for purity validation (>99.5% as per standards in ). Post-synthesis, employ recrystallization with methanol/acetone mixtures to remove impurities.
Q. How can researchers characterize the solubility and stability of this compound under varying pH conditions?
- Methodology : Perform shake-flask experiments in buffered solutions (pH 3–9) to measure solubility via UV-Vis spectroscopy. Stability assays should include accelerated degradation studies (40°C/75% RH) with LC-MS monitoring for decomposition products (e.g., chloroaniline derivatives, as seen in ).
Q. What analytical techniques are critical for confirming the structure of this urea derivative?
- Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., <1 ppm error) and ¹H/¹³C NMR to resolve substituent positions on the isoquinoline and dichlorophenyl moieties. Compare spectral data to analogs like N-(3,4-dichlorophenyl)-N'-methylurea .
Advanced Research Questions
Q. How does the chloro-substitution pattern on the isoquinoline ring influence biological activity?
- Methodology : Design a structure-activity relationship (SAR) study comparing analogs with varying halogen positions (e.g., 3-chloro vs. 4-chloro). Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to quantify activity differences. Reference studies on chlorophenyl-urea herbicides (e.g., linuron metabolites in ) to infer electronic/steric effects.
Q. What experimental strategies resolve contradictions in reported metabolic pathways for similar urea compounds?
- Methodology : Conduct comparative metabolism studies using liver microsomes or in vivo models, tracking metabolites via LC-HRMS. Address discrepancies (e.g., conflicting reports on N-demethylation vs. hydroxylation) by standardizing incubation conditions and validating with authentic standards (e.g., as in ).
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases or receptors)?
- Methodology : Perform molecular docking (AutoDock, Schrödinger) using X-ray crystallography data of homologous targets. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Compare to known urea-based inhibitors (e.g., anti-cancer agents in ).
Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?
- Methodology : Use rodent models to assess oral bioavailability and tissue distribution via LC-MS/MS. For toxicity, monitor hepatic/renal biomarkers (ALT, creatinine) and histopathology, referencing protocols for dichlorophenyl-urea herbicides . Include metabolite profiling to identify toxic intermediates (e.g., 3,4-dichloroaniline ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
